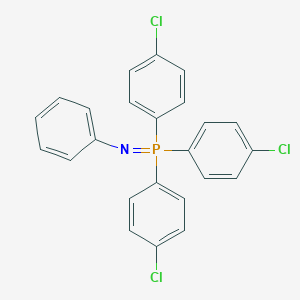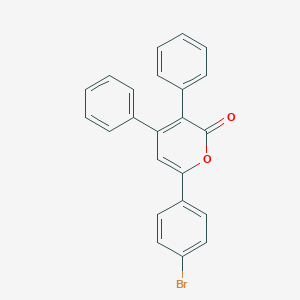
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one, also known as BDP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the pyranone family of compounds and has been found to exhibit a range of interesting biological activities. In
Wirkmechanismus
The mechanism of action of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has also been found to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of genes that promote inflammation and cell survival.
Biochemische Und Physiologische Effekte
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been found to exhibit a range of interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in these cells. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has also been found to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been found to have anti-oxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one for lab experiments is its well-established synthesis method, which allows researchers to obtain pure 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one for their experiments. Additionally, 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been extensively studied in the literature, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one. One area of interest is the development of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of new synthesis methods for 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one, which may allow for the production of more potent analogs. Additionally, further research is needed to fully understand the mechanism of action of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one and its effects on different cell types and biological processes.
Conclusion:
In conclusion, 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It exhibits a range of interesting biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. While its mechanism of action is not fully understood, it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has many advantages for lab experiments, including its well-established synthesis method and extensive literature on its properties and potential applications. There are many potential future directions for research on 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one, including the development of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one-based drugs and new synthesis methods.
Synthesemethoden
The synthesis of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one involves the condensation of 4-bromobenzaldehyde with 1,3-diphenylpropane-1,3-dione in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one for their experiments.
Wissenschaftliche Forschungsanwendungen
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of interesting biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. These properties make 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
14966-77-9 |
|---|---|
Produktname |
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one |
Molekularformel |
C23H15BrO2 |
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
6-(4-bromophenyl)-3,4-diphenylpyran-2-one |
InChI |
InChI=1S/C23H15BrO2/c24-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)22(23(25)26-21)18-9-5-2-6-10-18/h1-15H |
InChI-Schlüssel |
AAUMHADTYZZYHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)

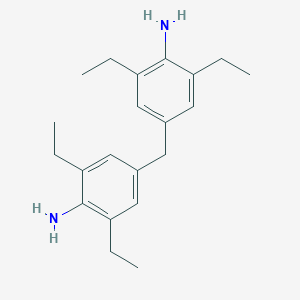

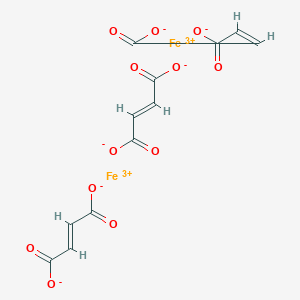
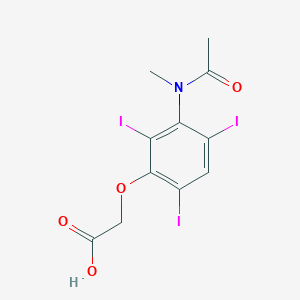




![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
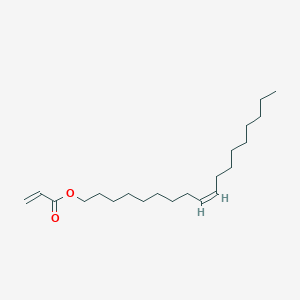
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
